An In-Depth Technical Guide to 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide Intermediate
An In-Depth Technical Guide to 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide Intermediate
Abstract and Core Concepts
5-chloro-2-fluoro-N-methoxy-N-methylbenzamide is a substituted benzamide that belongs to the highly valuable class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[1][2] Its utility in modern organic synthesis, particularly within medicinal chemistry and drug development, stems from a unique reactivity profile that circumvents common challenges associated with highly reactive acylating agents.[1] The presence of both chloro and fluoro substituents on the phenyl ring further enhances its value as a versatile building block for introducing these key pharmacophores into complex molecular targets.[3]
This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and core applications. We will explore the mechanistic basis for its controlled reactivity and provide field-proven protocols for its synthesis and subsequent transformations, underscoring its role as a pivotal intermediate for researchers and development professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to its effective application in a laboratory setting.
Chemical Structure
The structure consists of a benzene ring substituted with chlorine at position 5 and fluorine at position 2. The N-methoxy-N-methylamide (Weinreb amide) functional group is attached at position 1.
Caption: General synthetic workflow for 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.
Key Synthetic Transformations
The primary value of this compound is its role as a central hub for accessing two critical functional groups: ketones and aldehydes. This versatility makes it an indispensable tool in multi-step synthetic campaigns.
Caption: Key transformations of the Weinreb amide to synthesize ketones and aldehydes.
Applications in Research and Drug Development
5-chloro-2-fluoro-N-methoxy-N-methylbenzamide serves as a pivotal intermediate in the synthesis of a wide array of complex molecules. [4]
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Pharmaceutical Development: The 5-chloro-2-fluorophenyl moiety is a common structural motif in many biologically active compounds. This Weinreb amide provides a reliable entry point for constructing novel drug candidates, including kinase inhibitors, CNS-active agents, and anti-infectives. [3][5]Its ability to undergo clean, high-yield conversions to ketones allows for the straightforward introduction of diverse side chains (the 'R' group in the reactivity diagram), facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.
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Agrochemical Synthesis: Similar to pharmaceuticals, the development of new herbicides and pesticides often relies on the synthesis of halogenated aromatic compounds. This intermediate is valuable for creating new agrochemical candidates with enhanced efficacy. [3]* Advanced Organic Synthesis: Beyond specific industries, it is a foundational tool for any synthetic campaign requiring the construction of a substituted aryl ketone or aldehyde without the risk of over-addition byproducts. [6]
Experimental Protocol: Synthesis
The following protocol describes a standard, reliable laboratory procedure for the synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.
Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures in place.
Step 1: Synthesis of 5-chloro-2-fluorobenzoyl chloride
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Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a scrubber), add 5-chloro-2-fluorobenzoic acid (1.0 eq).
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Reagent Addition: Suspend the acid in thionyl chloride (SOCl₂, ~2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.
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Reaction: Heat the mixture to reflux (typically ~80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 5-chloro-2-fluorobenzoyl chloride, often a yellow to brown oil or low-melting solid, is typically used in the next step without further purification.
Step 2: Synthesis of 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide
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Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as pyridine or triethylamine (~2.5 eq), dropwise to the solution and stir for 15-20 minutes.
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Acylation: Dissolve the crude 5-chloro-2-fluorobenzoyl chloride from Step 1 in a minimal amount of the same solvent. Add this solution dropwise to the cold N,O-dimethylhydroxylamine solution. Causality Note: This slow, cold addition is crucial to control the exothermicity of the acylation reaction.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until completion is confirmed by an appropriate analytical method (e.g., TLC or LC-MS).
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Workup and Purification: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated aqueous sodium bicarbonate to remove any unreacted acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product. [4]
Safety and Handling
While a specific safety data sheet for this exact compound is not universally available, data from structurally similar chemicals provides a strong basis for safe handling procedures. [7][8]
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Hazard Classification: Expected to be classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [8]* Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [8][9]* Handling: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-chloro-2-fluoro-N-methoxy-N-methylbenzamide stands out as a highly effective and versatile synthetic intermediate. Its identity as a Weinreb amide provides a robust solution to the long-standing challenge of controlled acylation with organometallic reagents, enabling the clean synthesis of ketones and aldehydes. For researchers in drug discovery, agrochemicals, and advanced materials, this compound offers a reliable and powerful tool for constructing complex molecular architectures, solidifying its place as a cornerstone of the modern synthetic chemist's toolbox.
References
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Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. Retrieved from [Link]
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Ismail, S. R., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-202. Retrieved from [Link]
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N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]
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Material Safety Data Sheet - Capot Chemical. (2013, September 3). Capot Chemical. Retrieved from [Link]
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Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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5-chloro-N-methyl-2-(trifluoromethoxy)benzamide | C9H7ClF3NO2 | CID 177900351 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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